![molecular formula C19H20N4O2S B2637173 4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 691385-07-6](/img/structure/B2637173.png)

4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

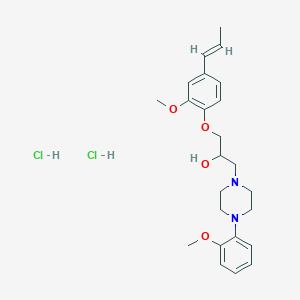

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the methoxy and phenylethoxy groups suggests that it might have interesting chemical properties, but without specific studies or data, it’s hard to say more about this particular compound.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,2,4-triazole ring substituted with a methyl group and an amino group that is double-bonded to a carbon atom . This carbon is part of a phenyl ring, which is further substituted with methoxy and phenylethoxy groups.Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound might be expected to participate in reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the triazole ring or the phenyl ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy and phenylethoxy groups might make it somewhat soluble in polar solvents, while the aromatic rings would likely make it soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical reactions, aiming to introduce specific functional groups that confer desired properties, such as enhanced antimicrobial activity. For example, compounds synthesized from arylpropionic acids, like ibuprofen, through Mannich reactions have been explored for their pharmacological potentials (K. V. Sujith et al., 2009). Similarly, the regioselective synthesis of triazole derivatives provides a basis for the creation of molecules with precise biological activities, showcasing the versatility of these compounds in drug development.

Antimicrobial Applications

The antimicrobial efficacy of 1,2,4-triazole derivatives has been a significant focus of research. These compounds have been tested against a variety of microbial strains, demonstrating potent antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against pathogens like E. coli and S. aureus, offering potential applications in treating infections (Vikas G. Rajurkar et al., 2016). The structural diversity of these compounds allows for the exploration of new antimicrobials with specific mechanisms of action.

Electrochemical Studies

Electrochemical behavior of triazole compounds, such as their electrooxidation in aqueous-alcoholic media, reveals insights into their redox properties. These studies are crucial for understanding the chemical stability and reactivity of triazole derivatives, potentially guiding their applications in chemical sensors or as electroactive materials in various technologies (L. Fotouhi et al., 2002).

Eigenschaften

IUPAC Name |

4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-14-21-22-19(26)23(14)20-13-16-8-9-17(18(12-16)24-2)25-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZYCMBFKFZTTB-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)

![3,3-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}butanamide](/img/structure/B2637092.png)

![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2637098.png)

![2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2637109.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637111.png)

![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)